Bienvenue dans la boutique en ligne BenchChem!

Ruski-201

Cytotoxicity Hhat inhibitor selectivity Chemical probe validation

Ruski-201 is the gold-standard selective Hedgehog acyltransferase (Hhat) chemical probe. Unlike RUSKI-43/41, it exhibits no off-target cytotoxicity at >25 μM and preserves proteome-wide palmitoylation specificity, validated by SILAC-based quantitative palmitoyl proteomics. It cleanly interrogates Hhat catalytic function in cancer coculture systems (IC50 4.8–8.5 μM) without confounding cell death. Rescued by downstream SAG activation for target engagement verification. Choose Ruski-201 for definitive, publication-grade Hhat inhibition data.

Molecular Formula C20H27N3OS
Molecular Weight 357.5 g/mol
Cat. No. B610602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRuski-201
SynonymsRUSKI201;  RUSKI 201;  RUSKI-201;  RU-SKI-201
Molecular FormulaC20H27N3OS
Molecular Weight357.5 g/mol
Structural Identifiers
SMILESCCC(C)CNCC(=O)N1CCC2=C(C1C3=CC=CC(=N3)C)C=CS2
InChIInChI=1S/C20H27N3OS/c1-4-14(2)12-21-13-19(24)23-10-8-18-16(9-11-25-18)20(23)17-7-5-6-15(3)22-17/h5-7,9,11,14,20-21H,4,8,10,12-13H2,1-3H3
InChIKeyKYOIGHSNTIJBPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ruski-201: A Selective Hedgehog Acyltransferase (Hhat) Chemical Probe for Cellular Signaling Studies


Ruski-201 is a dihydrothienopyridine-based small molecule that functions as a potent and specific inhibitor of Hedgehog acyltransferase (Hhat), the enzyme responsible for N-terminal palmitoylation of Sonic Hedgehog (Shh) ligands [1]. With an IC50 of 0.20 μM against recombinant Hhat and a cellular tagging IC50 (TC50) of 0.87 μM in Shh-overexpressing HEK293 cells [1], Ruski-201 is distinguished from earlier-generation RUSKI compounds by its lack of off-target cytotoxicity and its demonstrated proteome-wide selectivity, making it the first validated selective Hhat chemical probe suitable for interrogating Hhat catalytic function in cellular contexts [1].

Why RUSKI-43 or Other Dihydrothienopyridine Analogs Cannot Substitute for Ruski-201 in Hhat Studies


Substituting Ruski-201 with in-class dihydrothienopyridine compounds such as RUSKI-43 or RUSKI-41 introduces critical experimental confounds. While these analogs also inhibit recombinant Hhat activity, they exhibit pronounced off-target cytotoxicity and inhibit Hh signaling through mechanisms independent of Hhat inhibition [1]. Specifically, RUSKI-43 and RUSKI-41 cause significant cell death (EC50 values of 11 ± 2.5 μM and 21 ± 1.4 μM, respectively) and suppress Shh-independent luciferase reporter activity, whereas Ruski-201 shows no cytotoxicity at concentrations >25 μM and no effect on Shh-independent signaling [1]. This off-target activity masks genuine Hhat-dependent effects, rendering RUSKI-43 unsuitable as a selective chemical probe for Hhat function in cells [1].

Quantitative Comparative Evidence for Ruski-201 vs. Analogs RUSKI-43, IMP-1575, and RUSKI-41


Cellular Cytotoxicity: Ruski-201 vs. RUSKI-43 and RUSKI-41 in Shh-Light2 Reporter Cells

In Shh-Light2 reporter cells, Ruski-201 exhibited no measurable cytotoxicity up to the highest tested concentration (>25 μM), whereas the closely related dihydrothienopyridine analogs RUSKI-43 and RUSKI-41 induced significant cell death with EC50 values of 11 ± 2.5 μM and 21 ± 1.4 μM, respectively [1]. This demonstrates that Ruski-201 is devoid of the confounding off-target cytotoxic effects that limit the utility of RUSKI-43 and RUSKI-41 as cellular probes [1].

Cytotoxicity Hhat inhibitor selectivity Chemical probe validation

Proteome-Wide Selectivity: Ruski-201 Inhibits Only Shh Palmitoylation, Not Global Palmitoylation

Quantitative SILAC-based palmitoyl proteomics demonstrated that Ruski-201 reduced palmitoylation of Hh ligand in a dose-dependent manner with an IC50 of 0.73 ± 0.09 μM, while no significant change in palmitoylation was observed for any of the other 105 proteins detected, confirming that Ruski-201 does not affect global protein palmitoylation [1]. This level of proteome-wide selectivity has not been reported for other RUSKI compounds, and RUSKI-43 in particular is known to have additional off-target activities [1].

Palmitoyl proteomics SILAC Selectivity profiling

Cellular Hh Signaling Inhibition in Cancer Cell Coculture Models

Ruski-201 effectively inhibits Hh signaling in coculture assays with three cancer cell lines: H520 (NSCLC), Panc-1 (PDAC), and MCF-7 (breast), with IC50 values of 4.8 ± 0.60 μM, 7.8 ± 1.3 μM, and 8.5 ± 0.65 μM, respectively [1]. In contrast, the on-target Smo inhibitor GDC-0449 also inhibits signaling but acts on receiving cells, while RUSKI-43's effects in these cells are confounded by cytotoxicity (EC50 = 7.4 ± 0.49 μM in Panc-1; 13 ± 0.27 μM in MCF-7) [1]. Ruski-201 is therefore the only compound in this series that can reliably interrogate tumor-derived paracrine Hh signaling without cell-autonomous toxicity.

Cancer cell signaling Paracrine Hedgehog signaling Tumor-stroma interaction

Comparative Potency: Ruski-201 vs. IMP-1575 in Biochemical HHAT Inhibition Assays

In the Acyl-cLIP assay, the structurally related analog IMP-1575 exhibits higher potency than Ruski-201, with IC50 values of 0.75 μM vs. 2.0 μM, respectively, and IMP-1575 demonstrates Pal-CoA-competitive inhibition with a Ki of 38 nM . While IMP-1575 is the more potent biochemical inhibitor, Ruski-201 has been more extensively characterized in cellular and proteomic contexts, including its lack of off-target cytotoxicity and proteome-wide selectivity [1].

HHAT enzymatic assay Pal-CoA-competitive inhibition Acyl-cLIP

Lack of Off-Target Wnt Signaling Inhibition: Ruski-201 vs. RUSKI-43

In a Wnt cellular signaling assay, Ruski-201 (10 μM) had no effect on Wnt reporter activity, demonstrating excellent selectivity over the related MBOAT family member Porcupine. In contrast, RUSKI-43 (10 μM) reduced Wnt signaling by approximately 50%, indicating off-target interference [1]. This further confirms that Ruski-201 is a cleaner chemical probe for Hhat-specific studies.

Wnt signaling Porcupine Pathway selectivity

Rescue of Hh Signaling Inhibition by SAG Confirms On-Target Mechanism

Ruski-201-mediated inhibition of Hh signaling in H520 cancer cells cocultured with Shh-Light2 cells was efficiently rescued by the small molecule Smoothened agonist (SAG), confirming that Ruski-201 acts specifically upstream of Smoothened via Hhat inhibition rather than through off-target effects [1]. This rescue experiment is a gold-standard validation for Hhat inhibitors and has not been demonstrated for RUSKI-43 due to its off-target cytotoxicity.

Mechanism of action Hedgehog pathway SAG rescue

Recommended Applications for Ruski-201 Based on Quantitative Evidence


Cellular Validation of Hhat-Dependent Hedgehog Signaling in Cancer Models

Ruski-201 is the optimal choice for researchers studying paracrine Hedgehog signaling in cancer cell coculture systems (e.g., NSCLC H520, pancreatic Panc-1, breast MCF-7), where it inhibits signaling with IC50 values of 4.8–8.5 μM without inducing cell-autonomous cytotoxicity [1]. Unlike RUSKI-43, which causes significant cell death at comparable concentrations, Ruski-201 enables clean interrogation of tumor-derived Shh activity.

Proteomic Profiling of Hhat-Mediated Palmitoylation

For SILAC-based quantitative palmitoyl proteomics or other global palmitoylation assays, Ruski-201 provides the requisite selectivity, as it does not alter the palmitoylation state of >100 non-Hh proteins at effective concentrations (IC50 = 0.73 μM for Hh ligand) [1]. This makes it the probe of choice for identifying Hhat-specific substrates or validating pathway-specific palmitoylation events.

Mechanistic Studies of Hhat Catalytic Function in Living Cells

When investigating the enzymatic function of Hhat in intact cells, Ruski-201 is the only dihydrothienopyridine validated to lack off-target cytotoxicity and to have its effects rescued by downstream pathway activation (SAG) [1]. This combination of selectivity and reversibility is essential for drawing accurate conclusions about Hhat's biological role.

Comparative Studies with More Potent Analogs like IMP-1575

In biochemical assays where maximal Hhat inhibition is required (e.g., high-throughput screening, enzyme kinetics), users may consider IMP-1575 due to its higher potency (IC50 = 0.75 μM, Ki = 38 nM) [1]. However, Ruski-201 remains the gold-standard cellular probe due to its extensive validation in orthogonal cell-based and proteomic assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ruski-201

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.